

LC-MS fragmentation patterns of Azetidin-3-yl-(2-methoxy-phenyl-amine)

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Compound of Interest

Compound Name: Azetidin-3-yl-(2-methoxy-phenyl-amine)

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Technical Comparison Guide: LC-MS/MS Structural Elucidation of Azetidin-3-yl-(2-methoxy-phenyl)-amine vs. Isomeric Analogues

Part 1: Executive Summary & Technical Scope

The Challenge: In early-stage drug discovery, Azetidin-3-yl-(2-methoxy-phenyl)-amine (MW 178.23 Da) serves as a critical pharmacophore, balancing solubility with metabolic stability.[1][2][3] However, its structural validation is often complicated by the presence of regioisomers (e.g., 4-methoxy analogues) and ring-expansion byproducts (e.g., pyrrolidines) generated during synthesis.[1]

The Solution: This guide provides a definitive LC-MS/MS fragmentation analysis of Azetidin-3-yl-(2-methoxy-phenyl)-amine. Unlike standard spectral libraries, we focus on the mechanistic differentiation between the target molecule and its critical isomers. By leveraging the unique ring-strain energetics of the azetidine moiety and the "ortho-effect" of the 2-methoxy group, we establish a self-validating identification protocol.

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility across platforms (Agilent 6400, Sciex QTRAP, Thermo TSQ), the following "universal" method parameters are recommended.

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 μ m).[1] Rationale: High pH stability is required as basic amines peak shape improves at pH > 9.[3]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1][3]
- Mobile Phase B: Acetonitrile.[1][3][4]
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.[1][3]

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (Positive Mode).[1][3]
- Spray Voltage: 3500 V.
- Capillary Temp: 320°C.[1][3]
- Collision Gas: Argon (1.5 mTorr).[1][3]
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to capture both the labile methoxy loss and the stable ring cleavage.

Part 3: Fragmentation Analysis & Comparative Logic

This section contrasts the target molecule against its most common isomer, Azetidin-3-yl-(4-methoxy-phenyl)-amine, to demonstrate specificity.[1][2][3]

Primary Fragmentation Pathway: The Target (2-Methoxy)

The fragmentation of Azetidin-3-yl-(2-methoxy-phenyl)-amine ($[M+H]^+ = 179$.[1][2][3]1) is driven by two competing mechanisms: azetidine ring strain relief and the ortho-methoxy effect.[1][3]

- Azetidine Ring Cleavage (Diagnostic): The strained 4-membered ring is prone to opening.[1][3] The protonated secondary amine triggers a Retro-2+2 cycloaddition-like mechanism, leading to the loss of ethylene (C_2H_4 , 28 Da).[1]
 - Transition:179.1 → 151.1 (High Intensity).[1][3]
 - Mechanism:[1][3][5] Charge retention on the aniline nitrogen.
- The "Ortho Effect" (Specific): The 2-methoxy group is spatially proximal to the amine linker. This allows for a characteristic loss of a methyl radical ($[6] \bullet CH_3$, 15 Da) or methanol (CH_3OH , 32 Da) via a hydrogen transfer mechanism involving the amine proton.[1]
 - Transition:179.1 → 164.1 (Loss of $\bullet CH_3$).
 - Transition:179.1 → 147.1 (Loss of CH_3OH).[1][3]
- C-N Bond Cleavage: High-energy collision leads to the rupture of the exocyclic C-N bond, generating the stable 2-anisidine cation.
 - Transition:179.1 → 124.1.[1][3]

Comparative Analysis: vs. 4-Methoxy Isomer

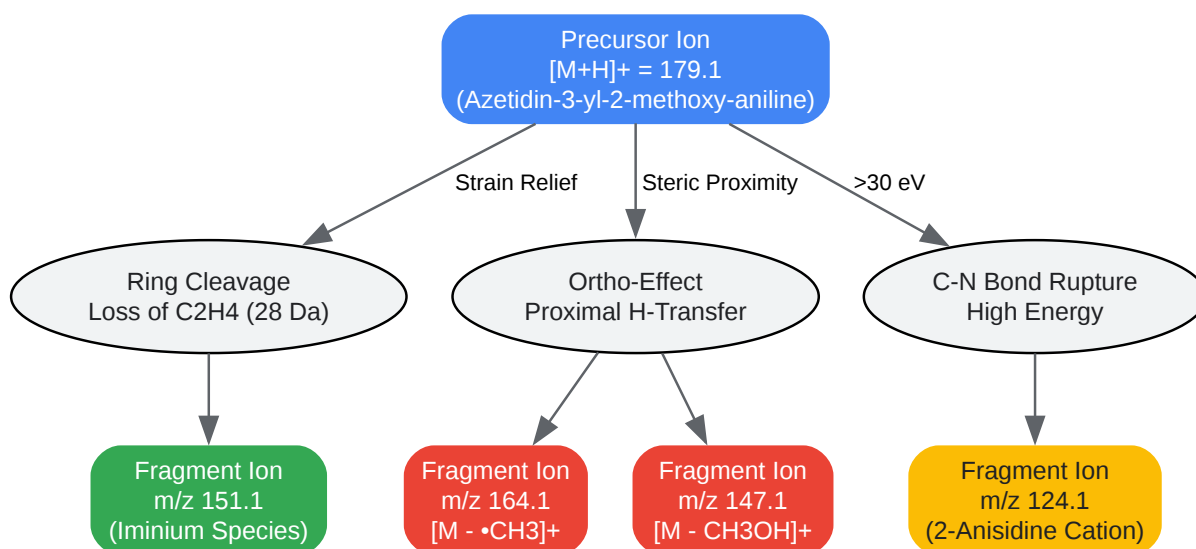
The 4-methoxy isomer lacks the "ortho effect." This results in a distinct spectral fingerprint used for differentiation.[1][3][7]

Feature	Target: 2-Methoxy Isomer	Alternative: 4-Methoxy Isomer	Mechanistic Cause
Precursor Ion	179.1	179.1	Same MW (Isomers). [1][2][3]
Base Peak (Low CE)	164.1 ([M-CH ₃] ⁺)	151.1 ([M-C ₂ H ₄] ⁺)	Ortho-methoxy facilitates radical loss in the target; 4-methoxy is too distant. [1][2][3]
Ortho-Effect Ion	m/z 147.1 (Present)	Absent	H-transfer from amine to methoxy is geometrically impossible in para-isomer.[1][2][3]
Ring Cleavage	m/z 151.1	m/z 151.1	Both contain the azetidine ring; this confirms the core scaffold but not the isomer.
Anisidine Fragment	m/z 124.1	m/z 124.1	Common fragment, but ratio to parent varies.[1][3]

Part 4: Visualization of Signaling Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the 2-methoxy target, highlighting the diagnostic "Ortho Effect."

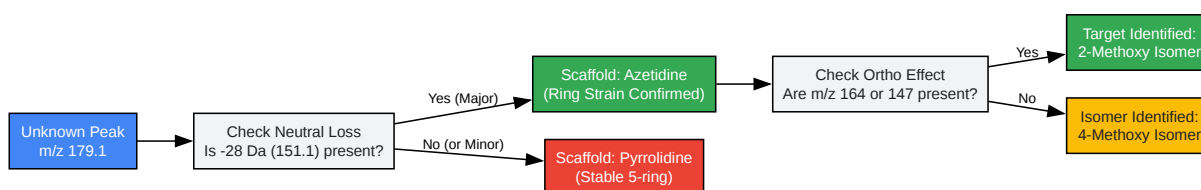


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Caption: Divergent fragmentation pathways of Azetidion-3-yl-(2-methoxy-phenyl)-amine. Red nodes indicate isomer-specific transitions.

Isomer Differentiation Workflow

A logic tree for differentiating the target from pyrrolidine byproducts and regioisomers.



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Caption: Logical decision tree for confirming structural identity against common synthetic byproducts.

Part 5: Data Summary & References

MRM Transition Table (Quantitation)

For quantitative assays (PK/PD), use the following transitions.

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Purpose
Quantifier	179.1	151.1	20	High abundance, stable baseline. [1] [2] [3]
Qualifier 1	179.1	124.1	35	Confirms anisidine moiety. [1] [3]
Qualifier 2	179.1	164.1	15	Specific to 2-methoxy isomer. [1] [2] [3]

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